
(3-Bromo-4-fluoro-phenyl)-acetaldehyde, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-4-fluoro-phenyl)-acetaldehyde (also known as 3-bromo-4-fluorophenylacetaldehyde) is an organic compound with the molecular formula C8H6BrFO. It is a colorless liquid with a faint, sweet odor. It is a versatile intermediate in organic synthesis and has a wide range of applications in the pharmaceutical, agrochemical, and material science industries.
Scientific Research Applications
Organic Synthesis and Catalysis
The utility of (3-Bromo-4-fluoro-phenyl)-acetaldehyde in scientific research is not directly documented; however, its structural relevance to the field of organic synthesis and catalysis can be inferred through related research on halogenated phenyl aldehydes. For example, in the realm of organic synthesis, halogenated aldehydes are valuable intermediates in the preparation of various complex molecules. Tateiwa and Uemura (1997) discussed the use of metal cation-exchanged clay as catalysts for aromatic alkylation with aldehydes to produce gem-bis(hydroxyphenyl)alkanes and alkylphenols, highlighting the catalytic versatility of such structures in organic reactions (Tateiwa & Uemura, 1997).
Synthesis of Biologically Active Compounds
Moreover, halogenated biphenyls, structurally related to (3-Bromo-4-fluoro-phenyl)-acetaldehyde, have been synthesized for their applications in medicinal chemistry. Qiu et al. (2009) reported a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, underscoring the importance of halogenated compounds in the development of pharmaceuticals (Qiu et al., 2009).
Polymerization Processes
Halogenated aldehydes, by extension, could also find utility in polymerization processes. Kubisa et al. (1980) reviewed the polymerization of higher aldehydes, including haloaldehydes, which are derivatives of acetaldehyde substituted with halogens. Such compounds have potential applications in the creation of new polymeric materials with unique properties (Kubisa et al., 1980).
Mechanism of Action
properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,4-5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSFPFKGTIINDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC=O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-fluorophenyl)acetaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

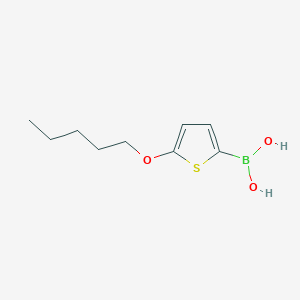
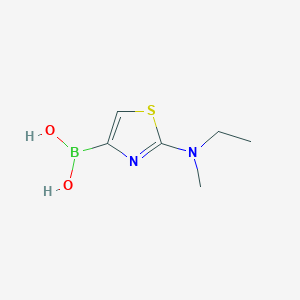
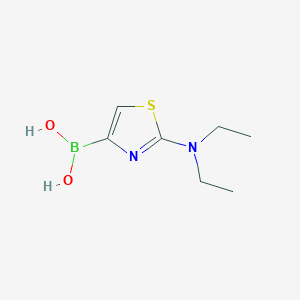
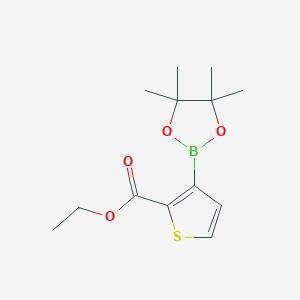
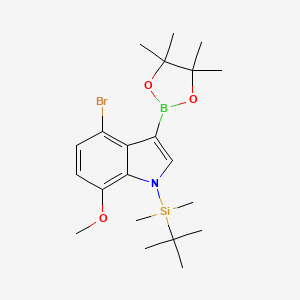
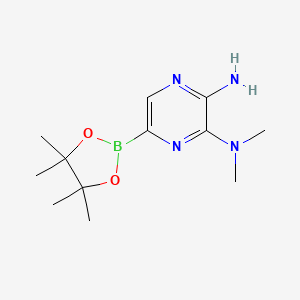


![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate; 95%](/img/structure/B6416390.png)



![1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6416428.png)
